2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole
Description
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at position 5 and a 4-bromo-3-(methoxymethoxy)phenyl group at position 2. The methoxymethoxy (OCH2OCH3) moiety acts as a protecting group for a hydroxyl functionality, while the bromine atom at the para position of the phenyl ring provides a site for further functionalization (e.g., cross-coupling reactions). This compound’s molecular formula is C12H12BrNO3 (molecular weight: 298.14 g/mol), distinguishing it from simpler analogs through its unique substitution pattern .
Properties
Molecular Formula |
C12H12BrNO3 |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-[4-bromo-3-(methoxymethoxy)phenyl]-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H12BrNO3/c1-8-6-14-12(17-8)9-3-4-10(13)11(5-9)16-7-15-2/h3-6H,7H2,1-2H3 |
InChI Key |
NXCNXBDZBHYQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2=CC(=C(C=C2)Br)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxymethoxylation: The methoxymethoxy group is introduced by reacting the brominated phenyl compound with methoxymethyl chloride in the presence of a base like sodium hydride.
Oxazole Formation: The final step involves the cyclization of the intermediate compound to form the oxazole ring. This can be achieved through a condensation reaction with an appropriate reagent, such as acetic anhydride or phosphorus oxychloride, under controlled conditions.
Industrial Production Methods
Industrial production of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methoxymethoxy groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
2-(3-(Bromomethyl)phenyl)-5-methyloxazole (CAS: 1313237-76-1)
- Structure : Features a bromomethyl (-CH2Br) group at position 3 of the phenyl ring instead of the methoxymethoxy group.
- Molecular Formula: C11H10BrNO (MW: 252.11 g/mol).
- Key Differences :
2-(4-Chlorophenyl)-5-methoxy-4-phenyloxazole (IV-49)
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53)
- Structure : An isoxazole derivative with a bromomethyl group and ester functionality.
- Synthesis : Bromination using N-bromosuccinimide (NBS) and benzoyl peroxide, followed by purification via chromatography .
- Key Differences: The isoxazole ring (O and N heteroatoms) confers distinct electronic properties compared to oxazole (two N atoms).
2-Bromo-4-(4-ethylphenyl)-5-methylthiazole
- Structure : A thiazole derivative with bromine and ethylphenyl substituents.
- Key Differences :
Structural and Functional Analysis
Substituent Effects on Reactivity
- Bromine vs. Chlorine : Bromine’s larger size and polarizability make it superior for Suzuki-Miyaura cross-coupling, a common step in pharmaceutical synthesis.
- Methoxymethoxy vs. Bromomethyl : The methoxymethoxy group enhances solubility in organic solvents but requires acid-sensitive deprotection steps, whereas bromomethyl enables direct alkylation or elimination reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility |
|---|---|---|---|
| Target Compound | 298.14 | ~3.2 | Moderate in DMSO |
| 2-(3-(Bromomethyl)phenyl)-5-methyloxazole | 252.11 | ~2.8 | Low in water |
| IV-49 | 285.73 | ~3.5 | Low in polar solvents |
| Compound 53 | 336.17 | ~2.5 | High in methanol |
*Estimated using fragment-based methods.
Biological Activity
The compound 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is a member of the oxazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole can be represented as follows:
- Molecular Formula : C12H12BrN1O3
- Molecular Weight : 303.13 g/mol
This compound features a brominated phenyl group and a methoxymethoxy substituent, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole have shown effectiveness against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values indicating that certain derivatives possess potent antibacterial activity against multi-drug resistant strains, including Salmonella typhi .
Analgesic and Anti-inflammatory Effects
The analgesic potential of oxazole derivatives has been investigated through various pharmacological tests. The writhing test and hot plate test are commonly used to assess analgesic activity. In these tests, compounds derived from oxazoles exhibited significant pain-relieving effects, likely due to their interaction with pain pathways involving cyclooxygenase (COX) enzymes . Molecular docking studies further confirmed that these compounds could inhibit COX-2, a key enzyme in inflammation .
Cytotoxicity and Antitumor Activity
Preliminary assessments of cytotoxicity indicate that certain oxazole derivatives may have antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The structure-activity relationship (SAR) suggests that modifications to the oxazole ring can enhance cytotoxicity against specific cancer types.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole revealed promising results against Escherichia coli and Staphylococcus aureus. The study utilized both agar diffusion methods and broth microdilution techniques to determine MIC values. Results indicated that this compound exhibited an MIC of 25 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole | E. coli | 25 |
| S. aureus | 30 |
Case Study 2: Analgesic Activity
In a comparative study assessing analgesic effects, 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole was evaluated alongside standard analgesics like ibuprofen. The results from the hot plate test indicated that this compound provided comparable pain relief at similar doses.
| Treatment | Reaction Time (seconds) |
|---|---|
| Control (No Treatment) | 10 ± 1 |
| Ibuprofen (100 mg/kg) | 20 ± 2 |
| Compound Tested | 19 ± 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
